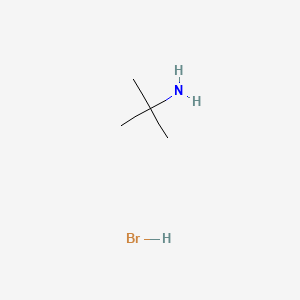

tert-Butylamine hydrobromide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 225071. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-methylpropan-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.BrH/c1-4(2,3)5;/h5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKAPARXKPTKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-64-9 (Parent) | |

| Record name | tert-Butylamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060469707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60209214 | |

| Record name | tert-Butylamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60469-70-7 | |

| Record name | 2-Propanamine, 2-methyl-, hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60469-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060469707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60469-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butylamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylamine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butylamine hydrobromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R857884BW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of tert-Butylamine hydrobromide (t-BuNH₃Br), a quaternary ammonium salt.[1] It is intended for use in research and development, offering detailed data, experimental protocols, and visualizations of key chemical processes.

Physicochemical Properties

This compound is the salt formed from the reaction of the organic base tert-butylamine and hydrobromic acid.[1] It presents as a white to almost white crystalline solid and is soluble in water.[1] The compound is utilized in various applications, including as a counterion in pharmaceutical formulations to enhance drug solubility and as an intermediate in chemical synthesis.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 60469-70-7 | [1][2] |

| Molecular Formula | C₄H₁₂BrN | [1][2] |

| Molecular Weight | 154.05 g/mol | [1] |

| Appearance | White to Almost white powder/crystal | |

| Melting Point | 115-117°C | [3] |

| Boiling Point | 171°C | [3] |

| pKa (of conjugate acid) | 10.68 | [4][5] |

| Solubility | Soluble in water.[1] Estimated to be soluble in polar solvents like ethanol and sparingly soluble or insoluble in nonpolar solvents like hexane.[6] | [1][6] |

Chemical Reactivity and Behavior

As a salt of a primary amine, the core reactivity of this compound is centered on its acid-base properties and the behavior of its constituent ions in solution.

In aqueous solution, the tert-butylammonium cation exists in equilibrium with its conjugate base, tert-butylamine. The pKa of 10.68 for the tert-butylammonium ion indicates that tert-butylamine is a moderately strong base.[4][5] This equilibrium is fundamental to its function in altering the pH of solutions.[1] The compound is incompatible with strong oxidizing agents.[1]

References

- 1. Buy this compound | 60469-70-7 [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. tert-Butylammonium bromide Dealer and Distributor | tert-Butylammonium bromide Supplier | tert-Butylammonium bromide Stockist | tert-Butylammonium bromide Importers [multichemindia.com]

- 4. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pKa of tert-Butylamine [vcalc.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to tert-Butylamine Hydrobromide

CAS Number: 60469-70-7

This technical guide provides a comprehensive overview of tert-Butylamine hydrobromide (t-BuNH₃Br), also known as tert-butylammonium bromide (TBABr). It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's chemical and physical properties, safety information, synthesis and purification protocols, and key applications, with a focus on its role in organic synthesis and materials science.

Chemical and Physical Properties

This compound is the hydrobromide salt of the primary aliphatic amine, tert-butylamine. It presents as a white to almost white crystalline solid.[1] Its bulky tert-butyl group influences its chemical reactivity and physical properties, making it a valuable reagent in various chemical processes.

Table 1: Physicochemical Properties of this compound and Parent Compound

| Property | This compound | tert-Butylamine (Parent Compound) |

| CAS Number | 60469-70-7[2] | 75-64-9[3] |

| Molecular Formula | C₄H₁₂BrN[2] | C₄H₁₁N[4] |

| Molecular Weight | 154.05 g/mol [5] | 73.14 g/mol [3] |

| IUPAC Name | 2-methylpropan-2-amine;hydrobromide[5] | 2-Methylpropan-2-amine[4] |

| Appearance | White crystalline solid[2] | Colorless liquid[4] |

| Melting Point | 115-117 °C[2] | -67.5 °C[4] |

| Boiling Point | Not applicable (decomposes) | 43-47 °C[4] |

| Density | 1.23 g/cm³[2] | 0.696 g/mL[4] |

| Solubility | Soluble in water, ethanol, acetone[2] | Miscible in water[4] |

Safety and Hazard Information

This compound is classified as an irritant. Handling should be performed in accordance with standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| Precautionary Statements | P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

Data compiled from supplier safety data sheets.

Experimental Protocols

Detailed methodologies for the synthesis of the precursor (tert-butylamine), its conversion to the hydrobromide salt, and its purification are provided below.

Synthesis of Precursor: tert-Butylamine

A common and reliable laboratory-scale synthesis of tert-butylamine involves the hydrolysis of tert-butylurea, which is prepared from urea and tert-butyl alcohol via a Ritter-type reaction.

Protocol 1: Synthesis of tert-Butylamine via Hydrolysis of tert-Butylurea Adapted from Organic Syntheses, CV3P0148.[6]

Part A: Synthesis of tert-Butylurea

-

Reaction Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 193 g (105 mL) of concentrated sulfuric acid. Cool the flask in an ice bath.

-

Urea Addition: Slowly add 60 g of finely powdered urea to the stirred sulfuric acid, ensuring the temperature remains between 20-25 °C.

-

Alcohol Addition: Once the urea has dissolved, add 148 g (188 mL) of tert-butyl alcohol dropwise from the funnel. Maintain the reaction temperature between 20-25 °C throughout the addition.

-

Reaction and Workup: After addition is complete, stir the mixture for an additional 30 minutes. Allow the mixture to stand at room temperature overnight (approx. 16 hours).

-

Precipitation: Pour the reaction mixture onto 1.5 kg of cracked ice and water with stirring. Make the mixture alkaline to Congo red indicator by the slow addition of a solution of 160 g of sodium hydroxide in 750 mL of water, keeping the temperature below 25 °C with an ice bath.

-

Isolation: Collect the precipitated tert-butylurea on a Büchner funnel, wash with cold water, and press as dry as possible. The crude product can be purified by recrystallization from hot water.

Part B: Hydrolysis of tert-Butylurea to tert-Butylamine

-

Reaction Setup: In a flask equipped for distillation, place the crude tert-butylurea from Part A. Add a solution of 40% sodium hydroxide (NaOH) in water. A common molar ratio is 2 moles of NaOH per mole of tert-butylurea.[1]

-

Hydrolysis: Gently reflux the mixture for 4 hours.[6]

-

Distillation: After cooling, reconfigure the apparatus for simple distillation. Collect the fraction boiling between 44-46 °C in an ice-cooled receiver.

-

Drying: Dry the collected crude amine over sodium hydroxide pellets overnight and redistill to obtain pure tert-butylamine.[6]

Caption: Workflow for the synthesis of tert-butylamine.

Synthesis of this compound

This protocol describes the direct neutralization of tert-butylamine with hydrobromic acid to form the salt.

Protocol 2: Representative Synthesis of this compound

-

Dissolution: Dissolve a known quantity of purified tert-butylamine (e.g., 10.0 g, 0.137 mol) in a suitable solvent such as absolute ethanol (e.g., 50 mL) in a flask. Cool the flask in an ice bath.

-

Acid Addition: While stirring, slowly add one molar equivalent of 48% aqueous hydrobromic acid (HBr) dropwise. Monitor the pH to ensure the solution becomes acidic. An exothermic reaction will occur; maintain the temperature below 20 °C.

-

Crystallization: After the addition is complete, remove the flask from the ice bath and allow it to stir for an additional 30 minutes at room temperature. The product may begin to crystallize. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities.

-

Drying: Dry the white solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Purification

Purification of this compound is typically achieved by recrystallization.

Protocol 3: Purification by Recrystallization Adapted from ChemicalBook.[7]

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot absolute ethanol.

-

Precipitation: Slowly add diethyl ether to the warm solution with gentle swirling until the solution becomes cloudy, indicating the onset of precipitation.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to complete the crystallization process.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small volume of cold diethyl ether, and dry thoroughly in a vacuum oven at 105 °C.[7]

Caption: Workflow for the purification of this compound.

Applications in Research and Development

This compound serves as a versatile compound in both pharmaceutical and materials science sectors.

Pharmaceutical Applications

In pharmacology, the parent amine, tert-butylamine (under the name erbumine), is used as a counterion in drug formulations to form stable salts.[4] A notable example is perindopril erbumine, an ACE inhibitor used to treat high blood pressure. The formation of the salt can improve the drug's solubility, stability, and bioavailability.[5]

Chemical Synthesis

As a bulky primary amine salt, it is a precursor and intermediate in the synthesis of various organic compounds, including pesticides and rubber accelerators.[5] The tert-butyl group provides steric hindrance that can direct reaction pathways or modify the properties of the final product.

Materials Science: Perovskite Solar Cells

In the field of materials science, bulky alkylammonium halides like this compound are used to modify the structure and properties of perovskite materials for solar cell applications.[7] These compounds can be used as additives to:

-

Promote Stability: The large tert-butylammonium cation can form 2D perovskite-like layers between 3D perovskite grains, which helps to protect the material from moisture and degradation.[7]

-

Enhance Crystallinity: The presence of bulky organic cations can influence the crystallization process of the perovskite film, leading to larger grains and fewer defects.[7]

-

Passivate Defects: The ions can passivate defects at the grain boundaries and surfaces of the perovskite film, reducing non-radiative recombination and improving device efficiency and voltage.

Protocol 4: Representative Use of an Alkylammonium Bromide as a Passivating Agent in Perovskite Solar Cell Fabrication This is a representative protocol adapted from procedures for similar alkylammonium salts, such as propylamine hydroiodide and tetrabutylammonium salts.

-

Substrate Preparation: Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates under a stream of nitrogen and treat with UV-Ozone for 15 minutes.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a solution of PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) in toluene onto the ITO substrate and anneal at 100 °C.

-

Perovskite Layer Deposition: Prepare the 3D perovskite precursor solution (e.g., FAPbI₃ and MAPbBr₃ in a DMF:DMSO solvent mixture). Spin-coat the precursor solution onto the HTL in a nitrogen-filled glovebox. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization. Anneal the film at 100-150 °C.

-

Surface Passivation (Post-Treatment): Prepare a dilute solution of this compound (e.g., 0.5-2.0 mg/mL) in isopropanol. After the perovskite film has cooled, spin-coat the t-BuNH₃Br solution on top of the perovskite layer.

-

Annealing: Anneal the passivated film at a moderate temperature (e.g., 100 °C) for 5-10 minutes to remove the solvent and promote interaction with the perovskite surface.

-

Electron Transport Layer (ETL) and Electrode Deposition: Sequentially deposit the ETL (e.g., PCBM or C60) and a buffer layer (e.g., BCP) via spin-coating or thermal evaporation. Finally, deposit the metal back contact (e.g., Gold or Silver) by thermal evaporation through a shadow mask.

References

- 1. CN1515540A - A new synthesis process of tert-butylamine - Google Patents [patents.google.com]

- 2. tert-Butylammonium bromide Dealer and Distributor | tert-Butylammonium bromide Supplier | tert-Butylammonium bromide Stockist | tert-Butylammonium bromide Importers [multichemindia.com]

- 3. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 5. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | 60469-70-7 [chemicalbook.com]

Technical Guide: tert-Butylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of tert-Butylamine hydrobromide, with a central focus on its molecular weight. This document is intended to serve as a valuable resource for professionals in research and development who utilize this compound in their work.

Core Chemical Identity

This compound is the hydrobromide salt of tert-Butylamine, a primary aliphatic amine. It is an organic compound frequently used in chemical synthesis and pharmaceutical formulations.[1][2]

Chemical Structure and Formula

The chemical structure consists of a tert-butyl group attached to an ammonium cation, with a bromide anion as the counterion.

Molecular Weight and Physicochemical Properties

The molecular weight is a critical parameter for stoichiometric calculations in synthesis, formulation development, and analytical procedures.

Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic weights of the constituent atoms in the empirical formula, C₄H₁₂BrN.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 4 | 12.011 | 48.044 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Total | 154.051 |

The calculated molecular weight is consistent with experimentally determined and published values.

Summary of Physicochemical Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 154.05 g/mol | [1] |

| Molecular Formula | C₄H₁₂BrN | [1][3][4][5] |

| Appearance | White to Almost white powder/crystal | |

| Purity | >98.0% | [3] |

| Solubility in water | Soluble | |

| Storage Temperature | Room Temperature (Recommended <15°C) |

Applications in Research and Development

This compound serves several functions relevant to the target audience:

-

Pharmaceuticals: It is used as a counterion in drug formulations to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1] For instance, it is used in the formulation of perindopril erbumine.[6]

-

Chemical Synthesis: It acts as an intermediate in the synthesis of various organic compounds, including pesticides and rubber accelerators.[1][6]

-

Perovskite Solar Cells: The bulky tert-butylammonium cation is used to alter perovskite crystal structures, improving material stability and reducing moisture sensitivity.[2]

Experimental Protocol: Purification by Recrystallization

Accurate experimental results depend on the purity of the starting materials. The following is a standard protocol for the purification of this compound.

Objective: To purify this compound by removing impurities through recrystallization.

Materials:

-

Crude this compound

-

Absolute Ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Methodology:

-

Dissolution: Dissolve the crude this compound salt in a minimal amount of hot absolute ethanol in an Erlenmeyer flask.

-

Crystallization: Slowly add diethyl ether to the solution until a precipitate begins to form. The decreased solubility of the salt in the ethanol/ether mixture induces crystallization.

-

Cooling: Place the flask in an ice bath to maximize the yield of crystals.

-

Filtration: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals thoroughly in an oven at 105°C to remove residual solvent.[2]

-

Verification: Confirm the purity of the recrystallized product using an appropriate analytical method, such as NMR or argentometric titration.

Caption: A diagram illustrating the experimental workflow for the purification of this compound.

Logical Relationships: Molecular Composition

The following diagram illustrates the hierarchical composition of this compound from its constituent parts, providing a visual representation of its chemical makeup.

Caption: A diagram showing the ionic and molecular components of this compound.

References

- 1. Buy this compound | 60469-70-7 [smolecule.com]

- 2. This compound | 60469-70-7 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. tert-Butyl-d9-amine Hydrobromide | C4H12BrN | CID 56845680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Propanamine, 2-methyl-, hydrobromide | C4H12BrN | CID 3085186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of tert-Butylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the synthetic routes for producing tert-butylamine hydrobromide, a compound of interest in pharmaceutical development and organic synthesis. The primary focus is on the synthesis of the precursor, tert-butylamine, for which two prominent methods are discussed: the Ritter reaction and the hydrolysis of tert-butylurea. A concluding section details the final salt formation to yield this compound. This guide presents quantitative data in structured tables, provides detailed experimental protocols, and includes visual diagrams of the synthetic pathways and experimental workflows to ensure clarity and reproducibility.

Synthesis of tert-Butylamine

The synthesis of tert-butylamine is the critical preceding step for producing its hydrobromide salt. Two common and well-documented laboratory-scale methods are presented below.

Route 1: The Ritter Reaction

The Ritter reaction provides a pathway to N-alkyl amides from a nitrile and a carbocation precursor, such as an alkene or a tertiary alcohol, in the presence of a strong acid. For the synthesis of tert-butylamine, isobutylene or tert-butanol is reacted with a cyanide source (e.g., hydrogen cyanide or a cyanide salt) to form N-tert-butylformamide, which is subsequently hydrolyzed.

Caption: Ritter reaction pathway for tert-butylamine synthesis.

A representative protocol for the Ritter reaction involves the use of methyl tert-butyl ether (MTBE) and hydrogen cyanide.[1]

-

Generation of Hydrogen Cyanide: In a controlled environment and under reduced pressure, hydrogen cyanide is generated by the acidolysis of sodium cyanide with sulfuric acid.

-

Reaction with MTBE: The generated hydrogen cyanide is added to methyl tert-butyl ether under normal pressure.

-

Acid Catalysis: 96% concentrated sulfuric acid is then added to the mixture. The molar ratio of MTBE to hydrogen cyanide is maintained at 1:1, and MTBE to sulfuric acid at 1:1.2.

-

Reaction Conditions: The reaction mixture is maintained at 60°C for one hour to ensure the complete formation of N-tert-butylformamide.[1]

-

Hydrolysis: The resulting N-tert-butylformamide is hydrolyzed using an aqueous solution of sodium hydroxide to yield tert-butylamine.

| Parameter | Value | Reference |

| Molar Ratio (MTBE:HCN) | 1:1 | [1] |

| Molar Ratio (MTBE:H₂SO₄) | 1:1.2 | [1] |

| Reaction Temperature | 60°C | [1] |

| Reaction Time | 1 hour | [1] |

| Yield (N-tert-butylformamide) | 85% | [2] |

Route 2: Hydrolysis of tert-Butylurea

This method offers an alternative to the Ritter reaction, avoiding the use of highly toxic cyanides.[3] The synthesis proceeds in two main stages: the formation of tert-butylurea from urea and a tert-butyl source, followed by its hydrolysis.

Caption: Synthesis of tert-butylamine via hydrolysis of tert-butylurea.

This procedure is adapted from a well-established method.[3]

Part A: Preparation of tert-Butylurea

-

In a suitable flask, cool 52 mL of concentrated sulfuric acid to approximately 15°C in an ice bath.

-

Slowly add 30 g of urea, ensuring the temperature remains below 25°C.

-

Once the urea has dissolved, cool the solution to below 10°C.

-

Add 94 mL of tert-butanol dropwise, maintaining the temperature below 25°C to minimize the formation of diisobutylene as a byproduct.[3]

-

Stir the mixture and then allow it to stand overnight.

-

Pour the reaction mixture into 750 mL of an ice-water mixture to precipitate the tert-butylurea.[3]

-

Collect the precipitate by vacuum filtration.

Part B: Hydrolysis of tert-Butylurea to tert-Butylamine

-

Prepare a solution of 12 g of sodium hydroxide in 15 mL of water in a round-bottom flask.

-

Add 45 mL of ethylene glycol to the sodium hydroxide solution.

-

Add the 14 g of dry tert-butylurea obtained from Part A to the flask.

-

Reflux the mixture for approximately 4 hours.[3]

-

After reflux, reconfigure the apparatus for distillation.

-

Collect the fraction boiling at approximately 45°C as crude tert-butylamine.[3]

-

The crude product can be further dried and purified by fractional distillation.

| Reagent/Parameter | Quantity | Moles (approx.) | Reference |

| Part A: tert-Butylurea Synthesis | |||

| Concentrated Sulfuric Acid | 52 mL | 0.96 | [3] |

| Urea | 30 g | 0.50 | [3] |

| tert-Butanol | 94 mL | 1.0 | [3] |

| Reaction Temperature | < 25°C | - | [3] |

| Reported Yield (tert-butylurea) | 26% (in one documented trial) | - | |

| Part B: Hydrolysis | |||

| tert-Butylurea | 14 g | 0.12 | |

| Sodium Hydroxide | 12 g | 0.30 | |

| Water | 15 mL | - | |

| Ethylene Glycol | 45 mL | - | |

| Reflux Time | 4 hours | - | [3] |

| Reported Yield (tert-butylamine) | 71-78% | - | [3] |

Synthesis of this compound

The final step in the synthesis is the formation of the hydrobromide salt from the free base, tert-butylamine. This is a straightforward acid-base neutralization reaction.

-

Dissolve the purified tert-butylamine in a suitable solvent, such as absolute ethanol.

-

While stirring, add a stoichiometric amount of hydrobromic acid (HBr) dropwise.

-

The this compound will precipitate from the solution.

-

The product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol and diethyl ether, to obtain high-purity crystals.[1]

The yield for this type of salt formation is typically high, often quantitative, assuming pure starting materials.

Experimental Workflow Overview

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed two primary synthetic routes for tert-butylamine, the precursor to this compound. The Ritter reaction offers a direct route but involves hazardous materials. The hydrolysis of tert-butylurea presents a viable alternative with less toxic reagents. Both methods, when followed by a final salt formation step, can effectively yield the desired this compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field, enabling informed decisions on the most suitable synthesis strategy for their specific needs.

References

Enhancing Perovskite Solar Cell Stability with Butylammonium Bromide Derivatives: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

The long-term stability of perovskite solar cells (PSCs) remains a critical hurdle for their commercialization. Environmental factors such as moisture and heat can lead to rapid degradation of the perovskite active layer, diminishing device performance over time. To address this challenge, various strategies have been developed, with the incorporation of large organic cations, such as butylammonium isomers, emerging as a particularly effective approach. This technical guide focuses on the use of n-butylammonium bromide (n-BABr) and tetrabutylammonium bromide (TBABr) as passivating agents to enhance the stability and performance of perovskite solar cells. While the specific use of tert-butylammonium bromide (t-BABr) is not well-documented in publicly available scientific literature, the insights from its isomers, n-BABr and TBABr, provide a strong foundation for understanding the role of bulky alkylammonium halides in perovskite stabilization.

This guide provides a comprehensive overview of the mechanisms of action, detailed experimental protocols, and a summary of the performance enhancements achieved through the use of n-BABr and TBABr in perovskite solar cells.

Core Mechanisms of Stability Enhancement

The introduction of n-BABr and TBABr into perovskite formulations enhances stability through several key mechanisms:

-

Defect Passivation: The bromide ions (Br⁻) from these additives can fill halide vacancies, which are prevalent defects in perovskite crystals that act as non-radiative recombination centers. The bulky butylammonium cations can passivate undercoordinated lead ions (Pb²⁺) and defects at grain boundaries and surfaces, reducing charge carrier recombination and thereby increasing the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

-

Formation of 2D/3D Heterostructures: The large n-butylammonium cation can induce the in-situ formation of a two-dimensional (2D) perovskite layer on top of the three-dimensional (3D) bulk perovskite.[1][2][3][4][5][6][7] This 2D capping layer acts as a protective barrier, enhancing the material's resistance to moisture and other environmental degradants. The wider bandgap of the 2D layer can also create a favorable energy alignment at the interface, facilitating charge extraction.

-

Improved Film Morphology and Crystallinity: The presence of TBABr in the precursor solution can influence the crystallization process of the perovskite film, often leading to the formation of higher-quality perovskite films with enhanced crystallinity and a smoother surface, resulting in decreased grain boundaries.[8]

Data Presentation: Performance and Stability Metrics

The following tables summarize the quantitative impact of n-butylammonium bromide and tetrabutylammonium bromide on the performance and stability of perovskite solar cells, as reported in various studies.

Table 1: Photovoltaic Performance Parameters with n-Butylammonium Bromide (n-BABr) Surface Treatment

| Perovskite Composition | n-BABr Treatment | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| Cs0.17FA0.83Pb(I0.6Br0.4)3 | Without | - | - | - | - | [1][2][3][4][5][6][7] |

| Cs0.17FA0.83Pb(I0.6Br0.4)3 | With | Enhanced by 80 mV | - | - | 19.4 | [5] |

| MAPbI3 | 1 vol% C4H9NH3I | - | - | - | 10.2 | [9] |

Table 2: Photovoltaic Performance and Stability with Tetrabutylammonium Bromide (TBABr) Additive

| Perovskite Composition | TBABr Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Stability | Reference |

| CsPbI2.4Br0.6 | With | - | - | - | 15.21 | Retained >93% of initial PCE after 1600 hours in N2 | [10] |

| (unspecified) | With | 1.119 | 23.41 | 76.97 | 20.16 | - | [8] |

| (unspecified) | With | 1.17 | - | - | 21.92 | Superior humidity and thermal resistance | [8] |

| (unspecified) | With | - | - | - | 24.53 | Retained 90% of initial PCE after 400 hours at 60 °C | [11] |

Experimental Protocols

The following are representative experimental protocols for the incorporation of n-BABr and TBABr in perovskite solar cell fabrication, based on methods described in the literature.

Protocol 1: Surface Treatment with n-Butylammonium Bromide (n-BABr)

This protocol describes the post-fabrication surface treatment of a 3D perovskite film with an n-BABr solution to form a 2D/3D heterostructure.

Materials:

-

Pre-fabricated 3D perovskite film on a suitable substrate (e.g., FTO/c-TiO₂/m-TiO₂)

-

n-Butylammonium bromide (n-BABr)

-

Isopropyl alcohol (IPA)

-

Spin coater

-

Hotplate

Procedure:

-

Prepare the n-BABr Treatment Solution:

-

Dissolve n-butylammonium bromide in isopropyl alcohol to a concentration of 10 mg/mL.

-

Stir the solution at room temperature for at least 1 hour to ensure complete dissolution.

-

-

Surface Treatment:

-

Place the substrate with the pre-fabricated 3D perovskite film onto the spin coater.

-

Dispense 100 µL of the n-BABr solution onto the surface of the perovskite film.

-

Spin coat at 4000 rpm for 30 seconds.

-

-

Annealing:

-

Transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes in a nitrogen-filled glovebox.

-

-

Completion of the Device:

-

Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver) according to standard procedures.

-

Protocol 2: Incorporation of Tetrabutylammonium Bromide (TBABr) as an Additive

This protocol describes the incorporation of TBABr directly into the perovskite precursor solution.

Materials:

-

Lead iodide (PbI₂)

-

Formamidinium iodide (FAI)

-

Methylammonium bromide (MABr)

-

Cesium iodide (CsI)

-

Tetrabutylammonium bromide (TBABr)

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Substrates (e.g., FTO-coated glass) with an electron transport layer (e.g., SnO₂)

-

Anti-solvent (e.g., chlorobenzene)

-

Spin coater

-

Hotplate

Procedure:

-

Prepare the Perovskite Precursor Solution with TBABr:

-

Prepare a stock solution of the desired 3D perovskite precursor (e.g., Cs0.05(FA0.83MA0.17)0.95Pb(I0.83Br0.17)3) in a mixture of DMF and DMSO (e.g., 4:1 v/v).

-

Prepare a separate stock solution of TBABr in DMF.

-

Add the TBABr stock solution to the perovskite precursor solution to achieve the desired final concentration (typically in the range of 0.1 to 5 mol% with respect to the A-site cation).

-

Stir the final solution at room temperature for at least 2 hours.

-

-

Film Deposition:

-

Deposit the TBABr-containing perovskite precursor solution onto the substrate using a two-step spin-coating process (e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s).

-

During the second high-speed step, dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate approximately 10-15 seconds before the end of the program.

-

-

Annealing:

-

Immediately transfer the substrate to a preheated hotplate and anneal at 150 °C for 15 minutes in a nitrogen-filled glovebox.

-

-

Completion of the Device:

-

Allow the film to cool down before depositing the hole transport layer and the metal back contact.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Defect passivation mechanism by butylammonium bromide.

Caption: Experimental workflow for n-BABr surface treatment.

Caption: Logical flow from TBABr addition to enhanced stability.

References

- 1. escholarship.org [escholarship.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Impact of n-Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films (Journal Article) | OSTI.GOV [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Impact of n‑Butylammonium Bromide on the Chemical and Electronic Structure of Double-Cation Perovskite Thin Films [escholarship.org]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Effects of the additives n-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. TBAB additive for inorganic CsPbI2.4Br0.6 perovskite solar cells with efficiency beyond 15% - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. Ultra-uniform perovskite crystals formed in the presence of tetrabutylammonium bistriflimide afford efficient and stable perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D4EE01841A [pubs.rsc.org]

The Pivotal Role of tert-Butylamine Hydrobromide in Engineering 2D Perovskites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of two-dimensional (2D) perovskites has marked a significant leap forward in the quest for stable and efficient optoelectronic materials. The incorporation of bulky organic cations, which act as spacers between the inorganic lead halide layers, is central to the formation and properties of these materials. Among these, tert-butylamine hydrobromide (t-BABr), featuring the sterically hindered tert-butylammonium (t-BA) cation, offers unique advantages in tuning the structural and electronic properties of 2D perovskites. This technical guide provides a comprehensive overview of the role of t-BABr in 2D perovskites, detailing its impact on material properties, relevant experimental protocols, and the underlying scientific principles.

The Structural Influence of the Bulky tert-Butylammonium Cation

The defining characteristic of the tert-butylammonium cation is its bulky, non-linear structure, which induces significant steric hindrance. This profoundly influences the crystal structure of the resulting 2D perovskite, (t-BA)₂PbX₄ (where X is a halide), in several ways:

-

Increased Interlayer Spacing: The t-BA cation effectively pushes the inorganic [PbX₆]⁴⁻ octahedral layers further apart compared to its linear isomer, n-butylammonium (n-BA). This increased spacing enhances the quantum confinement effect, which can be leveraged to tune the material's bandgap and excitonic properties.

-

Distortion of the Inorganic Layers: The steric bulk of the t-BA cation can induce a greater degree of octahedral tilting and distortion within the inorganic layers. This distortion has a direct impact on the electronic band structure and charge carrier dynamics.

-

Modified Crystallization Kinetics: The presence of t-BA can alter the crystallization pathway of the perovskite film. Its steric hindrance can slow down the crystallization process, potentially leading to the formation of more ordered and larger crystal domains.

The structural differences between 2D perovskites formed with linear and branched spacer cations are a key area of research for tailoring material properties.

Impact on Optoelectronic Properties and Device Performance

The structural modifications induced by this compound translate into distinct optoelectronic properties and can influence the performance of perovskite-based devices.

Tuning the Optical Bandgap and Excitonic Properties

The increased quantum confinement resulting from the larger interlayer spacing in (t-BA)-based 2D perovskites typically leads to a wider bandgap compared to their n-BA counterparts. This allows for the tuning of the absorption and emission spectra, which is crucial for applications in light-emitting diodes (LEDs) and tandem solar cells. The strong quantum and dielectric confinement also results in larger exciton binding energies, which can enhance photoluminescence quantum yield (PLQY) but may hinder charge separation in photovoltaic devices.

Enhancing Stability

A primary driver for the development of 2D perovskites is their enhanced stability compared to 3D analogs. The hydrophobic nature of the bulky organic cations, including t-BA, provides a protective barrier against moisture, a key degradation pathway for perovskite materials. The bulky t-BA cation can form a more compact and robust organic layer, further impeding the ingress of water molecules. Solar cells incorporating bulky alkyl groups have shown improved stability against moisture compared to 3D methylammonium-based perovskites[1].

Charge Transport and Device Efficiency

While enhancing stability, the insulating nature of the organic spacer layers in 2D perovskites can impede out-of-plane charge transport, which is a critical factor for efficient solar cells. The steric hindrance of the t-BA cation may further influence the orientation of the perovskite crystals during film formation. For optimal performance in solar cells, a vertical orientation of the inorganic layers is desirable to facilitate charge transport to the electrodes. The use of bulky cations like t-BA can influence this orientation, and controlling the crystallization process is therefore essential.

The formation of 2D/3D heterostructures, where a thin layer of a 2D perovskite is formed on top of a 3D perovskite, is a promising strategy to leverage the stability of 2D materials without significantly compromising the excellent charge transport of 3D perovskites. In this context, t-BABr can be used as a surface treatment agent to passivate defects and form a protective 2D capping layer.

Quantitative Data Summary

The following tables summarize the key quantitative data on the impact of bulky organic spacer cations on the properties of 2D perovskites. It is important to note that specific data for this compound is limited in the literature, and therefore, data for the closely related n-butylammonium is often provided for comparison.

| Spacer Cation | Perovskite Composition | Bandgap (eV) | Exciton Binding Energy (meV) | Reference |

| n-Butylammonium (n-BA) | (n-BA)₂PbI₄ | ~2.24 | ~300-400 | |

| n-Butylammonium (n-BA) | (n-BA)₂(MA)Pb₂I₇ | ~2.03 | - | |

| n-Butylammonium (n-BA) | (n-BA)₂(MA)₂Pb₃I₁₀ | ~1.91 | - | |

| Phenylethylammonium (PEA) | (PEA)₂PbI₄ | ~2.36 | ~220 |

Table 1: Optical Properties of 2D Perovskites with Different Spacer Cations.

| Device Structure | Spacer Cation | Power Conversion Efficiency (PCE) | Stability | Reference |

| 2D/3D Heterostructure | n-Butylammonium | 17.5 ± 1.3% | Retains 80% of initial PCE after 1000h in air | [2][3][4][5][6] |

| 2D/3D Heterostructure | Tetrabutylammonium | - | Maintained original PCE after 45 days in ambient conditions |

Table 2: Photovoltaic Performance and Stability of 2D/3D Perovskite Solar Cells.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and fabrication of high-quality 2D perovskite films. Below are representative protocols for the synthesis of n-butylammonium-based 2D perovskites. These can be adapted for this compound, with potential adjustments to solvent choice and precursor concentrations to account for differences in solubility and reactivity due to steric hindrance.

Synthesis of (n-BA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁ Perovskite Precursor Solution

A common method for preparing 2D perovskite precursor solutions involves dissolving stoichiometric amounts of the constituent salts in a suitable solvent.

Materials:

-

n-Butylammonium iodide (BAI)

-

Methylammonium iodide (MAI)

-

Lead(II) iodide (PbI₂)

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a stock solution of each precursor: BAI, MAI, and PbI₂ in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).

-

To synthesize a specific 'n' phase of (BA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁, mix the precursor stock solutions in the desired stoichiometric ratio. For example, for n=2, the molar ratio of BAI:MAI:PbI₂ would be 2:1:2.

-

Stir the final precursor solution at room temperature for several hours to ensure complete dissolution and homogeneity.

Note on adaptation for t-BABr: Due to the bulkier nature of the t-BA cation, its solubility might differ from n-BAI. It may be necessary to adjust the solvent system or use gentle heating to achieve complete dissolution.

Thin Film Deposition by Spin Coating

Spin coating is a widely used technique for depositing uniform perovskite thin films.

Procedure:

-

Clean the substrates (e.g., FTO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

-

Treat the substrates with UV-Ozone for 15-20 minutes to improve the wettability of the surface.

-

Deposit a hole-transport layer (e.g., PEDOT:PSS) or an electron-transport layer (e.g., SnO₂) onto the substrate, depending on the desired device architecture.

-

Dispense the prepared 2D perovskite precursor solution onto the substrate.

-

Spin coat the solution at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).

-

During the spin coating, an anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.

-

Anneal the film on a hotplate at a specific temperature (e.g., 100 °C) for a defined time (e.g., 10 minutes) to remove residual solvent and improve crystallinity.

Note on adaptation for t-BABr: The crystallization kinetics will likely be different. Optimization of the anti-solvent dripping time and the annealing temperature and duration will be critical to achieve high-quality films.

Fabrication of a 2D/3D Heterostructure Solar Cell

This protocol describes the formation of a 2D capping layer on a 3D perovskite film.

Procedure:

-

Fabricate a 3D perovskite film (e.g., MAPbI₃ or a mixed-cation composition) using a standard spin-coating procedure.

-

Prepare a dilute solution of this compound in a solvent that does not dissolve the underlying 3D perovskite layer (e.g., isopropanol).

-

Spin coat the t-BABr solution onto the 3D perovskite film.

-

Anneal the film to promote the reaction between the t-BABr and the surface of the 3D perovskite, forming a thin 2D (t-BA)₂PbI₄ capping layer.

-

Complete the device fabrication by depositing the subsequent layers (e.g., hole-transport layer, metal electrode).

Visualizing Key Processes and Structures

Diagrams created using the DOT language provide clear visualizations of the concepts discussed.

Conclusion and Future Outlook

The use of this compound as a bulky spacer cation in 2D perovskites presents a compelling strategy for tuning their optoelectronic properties and enhancing their stability. The significant steric hindrance of the tert-butylammonium cation offers a distinct advantage in modifying the crystal structure and, consequently, the material's performance. While the existing literature provides a strong foundation for understanding the role of bulky organic cations in general, further research specifically focused on this compound is needed to fully elucidate its potential.

Future investigations should aim to:

-

Systematically study the synthesis and properties of a full series of (t-BA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁ perovskites.

-

Quantify the impact of t-BABr on charge carrier dynamics and device performance in various architectures.

-

Explore the use of t-BABr in lead-free 2D perovskites to address environmental concerns.

By continuing to explore the rich chemistry of these materials, the scientific community can unlock the full potential of 2D perovskites for a new generation of stable and efficient optoelectronic devices.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. Optoelectronic Properties of Two-Dimensional Bromide Perovskites: Influences of Spacer Cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cnls.lanl.gov [cnls.lanl.gov]

- 4. 2D Phase Formation on 3D Perovskite: Insights from Molecular Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites [ideas.repec.org]

- 6. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of tert-Butylamine Hydrobromide in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of tert-butylamine hydrobromide in various organic solvents, catering to the needs of researchers, scientists, and professionals in drug development. As a compound of interest in pharmaceutical and chemical synthesis, a thorough understanding of its solubility is critical for process optimization, formulation development, and reaction engineering.

This compound, an organic ammonium salt, exhibits a range of solubilities in different organic media, largely dictated by the polarity of the solvent and its ability to solvate the tert-butylammonium cation and the bromide anion. This guide consolidates available solubility data, outlines detailed experimental protocols for its determination, and provides a visual workflow to aid researchers in their laboratory endeavors.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, data for its deuterated analogue, tert-butylamine-d9 hydrobromide, provides valuable estimations. The isotopic difference between the deuterated and non-deuterated forms is not anticipated to significantly impact its solubility for most practical laboratory applications[1]. The following table summarizes the estimated solubility of this compound in common laboratory solvents at ambient temperature (approximately 20-25°C).

| Solvent | Solvent Type | Estimated Solubility (mg/mL) | Qualitative Description |

| Methanol | Polar Protic | > 100 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Freely Soluble |

| Ethanol | Polar Protic | 50 - 100 | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | 50 - 100 | Soluble |

| Isopropanol | Polar Protic | 10 - 30 | Sparingly Soluble |

| Acetonitrile | Polar Aprotic | 1 - 5 | Slightly Soluble |

| Acetone | Polar Aprotic | 1 - 5 | Slightly Soluble |

| Dichloromethane (DCM) | Nonpolar | < 1 | Very Slightly Soluble |

| Chloroform | Nonpolar | < 1 | Very Slightly Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | < 1 | Very Slightly Soluble |

| Toluene | Nonpolar | < 0.1 | Practically Insoluble |

| Hexanes | Nonpolar | < 0.1 | Practically Insoluble |

Disclaimer: The data presented in this table are estimations based on the deuterated analogue and should be used as a guideline. For applications requiring high precision, experimental determination of solubility is strongly recommended.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following section details two common methodologies for its determination.

Method 1: Equilibrium Shake-Flask Method

Considered the gold standard for determining thermodynamic equilibrium solubility, this method involves saturating a solvent with the solute and then quantifying the dissolved concentration[1].

Apparatus and Reagents:

-

This compound (solid, high purity)

-

High-purity organic solvent of interest

-

Vials with airtight seals (e.g., screw caps with PTFE liners)

-

Thermostatic shaker or rotator

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another appropriate quantitative analytical instrument.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation. For instance, add approximately 20-50 mg of the compound to 2 mL of the solvent[1].

-

Equilibration: Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached. The required time can be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant[1].

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed to permit the excess solid to settle. To ensure complete separation of the solid and liquid phases, the samples can be centrifuged or the supernatant can be filtered using a syringe filter compatible with the solvent[1]. It is advisable to discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane[1].

-

Analysis: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration that falls within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound[1].

-

Data Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L[1].

Method 2: Visual Assessment for Rapid Qualitative Estimation

This method provides a quick, semi-quantitative estimation of solubility[1].

Procedure:

-

Add a small, known amount (e.g., 1 mg) of this compound to a small test tube or vial[1].

-

Incrementally add a known volume of the solvent (e.g., 0.1 mL at a time), vortexing or shaking vigorously after each addition[1].

-

Observe the mixture for the complete dissolution of the solid[1].

-

The approximate solubility can be estimated based on the volume of solvent required to dissolve the initial mass of the compound[1].

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the Equilibrium Shake-Flask Method.

Caption: Workflow for Solubility Determination by the Equilibrium Shake-Flask Method.

References

Crystal Structure of tert-Butylamine Hydrobromide Perovskites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic-inorganic hybrid perovskites have emerged as a class of materials with remarkable optoelectronic properties, finding applications in solar cells, LEDs, and photodetectors. Within this family, two-dimensional (2D) Ruddlesden-Popper perovskites, formed by introducing bulky organic cations, offer enhanced environmental stability compared to their 3D counterparts. This technical guide focuses on the crystal structure of perovskites incorporating butylamine hydrobromide, with a particular emphasis on providing a detailed crystallographic and synthetic overview.

Due to a lack of specific crystallographic data for tert-butylamine lead bromide perovskites in the published literature, this guide will utilize the closely related and well-characterized n-butylamine lead bromide perovskite, (C₄H₉NH₃)₂PbBr₄, as a representative model. The structural principles and synthetic methodologies are largely transferable and provide a strong foundation for understanding this class of materials.

Crystal Structure

The crystal structure of (n-C₄H₉NH₃)₂PbBr₄ is a layered perovskite. It consists of inorganic layers of corner-sharing PbBr₆ octahedra separated by bilayers of organic n-butylammonium cations. This structure is characterized by an orthorhombic crystal system at room temperature.

Crystallographic Data

The following table summarizes the key crystallographic parameters for (n-C₄H₉NH₃)₂PbBr₄ determined by single-crystal X-ray diffraction at room temperature (298 K).

| Parameter | Value | Reference |

| Chemical Formula | (C₄H₉NH₃)₂PbBr₄ | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbca | [1] |

| Lattice Parameter a | 8.3343 (±0.0003) Å | [1] |

| Lattice Parameter b | 8.2225 (±0.0004) Å | [1] |

| Lattice Parameter c | 27.6171 (±0.0015) Å | [1] |

| Cell Angles (α, β, γ) | 90°, 90°, 90° | [1] |

| Unit Cell Volume | 1892.8(1) ų | |

| Z (Formula units/cell) | 4 |

Experimental Protocols

Synthesis of (n-C₄H₉NH₃)₂PbBr₄ Single Crystals

This protocol describes a solution-based method for the growth of high-quality single crystals of (n-C₄H₉NH₃)₂PbBr₄.

Materials:

-

Lead(II) bromide (PbBr₂), 99.999%

-

n-Butylamine (C₄H₉NH₂), 99.5%

-

Hydrobromic acid (HBr), 48 wt. % in water

-

Ethanol, absolute

-

Diethyl ether

Procedure:

-

Preparation of n-butylammonium bromide ((C₄H₉NH₃)Br):

-

Slowly add n-butylamine to a stirred solution of hydrobromic acid in an ice bath. The molar ratio should be approximately 1:1.2 (amine:acid).

-

Continue stirring for 2 hours.

-

Remove the solvent using a rotary evaporator.

-

Wash the resulting white precipitate with diethyl ether.

-

Recrystallize the product from ethanol.

-

Dry the purified (C₄H₉NH₃)Br salt in a vacuum oven at 60 °C for 24 hours.

-

-

Synthesis of (n-C₄H₉NH₃)₂PbBr₄ Single Crystals:

-

Dissolve PbBr₂ and the synthesized (C₄H₉NH₃)Br in a 1:2 molar ratio in a concentrated aqueous solution of HBr.

-

Heat the solution to approximately 100 °C with constant stirring until all solids are completely dissolved.

-

Slowly cool the solution to room temperature at a rate of 1-5 °C per hour.

-

Plate-like, colorless single crystals will precipitate from the solution.

-

Isolate the crystals by suction filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum for 12 hours.

-

Characterization

Single-Crystal X-ray Diffraction (SCXRD):

The crystal structure of the grown crystals is determined using a single-crystal X-ray diffractometer. A suitable crystal is mounted on a goniometer head. Data is typically collected at room temperature using Mo Kα radiation (λ = 0.71073 Å). The collected diffraction data is then used to solve and refine the crystal structure, yielding the lattice parameters, space group, and atomic positions.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2D butylamine lead bromide perovskites.

Caption: Synthesis workflow for (n-C₄H₉NH₃)₂PbBr₄ single crystals.

Structure-Property Relationship

The layered structure of butylamine lead bromide perovskites, induced by the bulky butylammonium cation, leads to quantum confinement effects. This results in a larger bandgap and higher exciton binding energy compared to 3D lead bromide perovskites. The organic layers also provide a hydrophobic barrier, which significantly enhances the material's resistance to moisture, a critical factor for the long-term stability of perovskite-based devices. The steric hindrance provided by the tert-butyl group, although making crystallization potentially more challenging, is also explored as a strategy to passivate perovskite surfaces and improve the stability of 3D perovskite solar cells.[2][3]

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure and synthesis of butylamine lead bromide perovskites, using the n-butylammonium analogue as a detailed example. The provided crystallographic data, experimental protocols, and synthesis workflow offer a valuable resource for researchers and scientists working in the fields of materials science, optoelectronics, and drug development where perovskite materials are of interest. The principles outlined here can be extended to the investigation of related 2D hybrid perovskite systems, including those with the tert-butylammonium cation, to explore new materials with tailored properties for advanced applications.

References

In-Depth Technical Guide to the Electronic Properties of tert-Butylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butylamine hydrobromide ((CH₃)₃CNH₃Br), also known as tert-butylammonium bromide, is an organic ammonium salt that has garnered significant interest in materials science, particularly as a component in the fabrication of hybrid organic-inorganic perovskites for optoelectronic applications. Its incorporation into perovskite structures has been shown to enhance stability and tune the electronic and optical properties of the resulting materials. This technical guide provides a comprehensive overview of the known electronic properties of materials related to this compound and details the experimental protocols for their characterization. Due to a scarcity of literature data on the isolated electronic properties of pure this compound, this guide leverages data from closely related alkylammonium halides and perovskite systems incorporating the tert-butylammonium cation to provide a foundational understanding.

Core Electronic Properties

While specific quantitative data for bulk, pure this compound is not extensively available in the public domain, its influence on the electronic properties of hybrid perovskites is well-documented. The bulky tert-butyl group plays a crucial role in the formation of two-dimensional (2D) and quasi-2D perovskite structures, which exhibit different electronic characteristics compared to their three-dimensional (3D) counterparts.

Data on Related Alkylammonium Halides and Perovskites

To provide a contextual understanding, the following table summarizes the electronic properties of other alkylammonium halides and perovskite systems. This data is intended to offer a comparative perspective for researchers investigating materials containing the tert-butylammonium cation.

| Compound/System | Dielectric Constant (ε') | Band Gap (Eg) [eV] | Notes |

| Methylammonium Lead Bromide (CH₃NH₃PbBr₃) | ~10² at room temperature | ~2.3 | A widely studied 3D hybrid perovskite. The dielectric constant shows sharp transitions at phase changes.[1] |

| (C₄H₉NH₃)₂PbI₄ (Butylammonium Lead Iodide) | Not specified | ~2.24 | A 2D perovskite. The band gap is influenced by the quantum confinement effect due to the organic spacer layers. |

| [NH₃-(CH₂)₃-COOH]₂HgCl₄ | Not specified | ~2.75 (direct) | A hybrid organic-inorganic perovskite with a direct optical transition.[2][3] |

| n-alkylammonium halides (general trend) | Varies with alkyl chain | Not applicable | Dielectric relaxation studies show that the activation energy for the relaxation of the alkylammonium cations is around 110 meV, related to small-angle wobbling of the alkyl chains.[4] |

Experimental Protocols for Electronic Characterization

The following sections detail the standard experimental methodologies that can be employed to characterize the electronic properties of this compound as a powdered solid.

Conductivity Measurement of Powdered Samples

The electrical conductivity of a powdered organic salt like this compound can be measured using a four-point probe or a two-probe method with a specialized powder conductivity cell.

Methodology: Four-Point Probe for Compressed Powder

-

Sample Preparation: The this compound powder is pressed into a pellet of a defined geometry (e.g., a cylindrical disk) using a hydraulic press. The pressure applied should be recorded as it can influence the conductivity by affecting the packing density.[5]

-

Measurement Setup: A four-point probe head with equally spaced, co-linear probes is brought into contact with the surface of the pellet.[3][6]

-

Data Acquisition: A constant DC current (I) is passed through the two outer probes, and the voltage drop (V) across the two inner probes is measured.[6] This configuration minimizes the influence of contact resistance.[7]

-

Calculation: The sheet resistance (Rs) is calculated from the measured voltage and current, with a geometric correction factor applied based on the probe spacing and sample dimensions. The bulk conductivity (σ) can then be determined if the thickness of the pellet is known.

Alternative Methodology: Two-Probe Measurement in a Powder Cell

-

Sample Preparation: The powder is placed in a cylindrical container with two conductive pistons at either end.[8]

-

Measurement Setup: The pistons also act as electrodes. A known pressure is applied to the powder via the pistons to ensure consistent packing.[8]

-

Data Acquisition: The resistance (R) of the powder column is measured using a high-resistance meter or an LCR meter. The length (L) and cross-sectional area (A) of the powder column are also measured.[8]

-

Calculation: The conductivity (σ) is calculated using the formula: σ = L / (R * A).[8]

Dielectric Constant Measurement

The dielectric properties of solid this compound can be determined using dielectric spectroscopy, also known as impedance spectroscopy.

Methodology: Parallel Plate Capacitor Setup

-

Sample Preparation: A thin, dense pellet of this compound is prepared by pressing the powder. The surfaces of the pellet should be parallel and smooth.

-

Measurement Setup: The pellet is placed between two parallel plate electrodes to form a capacitor. The setup is connected to a precision LCR meter or an impedance analyzer.[9]

-

Data Acquisition: The capacitance (C) and dielectric loss (tan δ) of the sample are measured over a range of frequencies (typically from Hz to MHz).[10][11] The measurements are often performed at different temperatures to study dielectric relaxation phenomena.

-

Calculation: The real part of the dielectric constant (ε') is calculated from the measured capacitance (C), the vacuum permittivity (ε₀), the electrode area (A), and the sample thickness (d) using the formula: ε' = (C * d) / (ε₀ * A).

Band Gap Determination

The optical band gap of a powdered sample like this compound can be estimated using UV-Visible Diffuse Reflectance Spectroscopy (DRS).

Methodology: UV-Vis DRS with Tauc Plot Analysis

-

Sample Preparation: The this compound powder is packed into a sample holder. A non-absorbing, highly reflective material like BaSO₄ or a calibrated reflectance standard is used as a reference.

-

Measurement Setup: The sample is placed in a UV-Vis spectrophotometer equipped with an integrating sphere for collecting the diffusely reflected light.[12]

-

Data Acquisition: The diffuse reflectance spectrum (R) of the sample is recorded over a range of wavelengths.

-

Data Analysis (Kubelka-Munk and Tauc Plot):

-

The reflectance data is converted to the Kubelka-Munk function, F(R) = (1-R)² / (2R), which is proportional to the absorption coefficient (α).

-

A Tauc plot is then constructed by plotting (F(R) * hν)ⁿ versus the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

-

The linear portion of the Tauc plot is extrapolated to the energy axis (where (F(R) * hν)ⁿ = 0) to determine the optical band gap (Eg).[7]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive electronic characterization of this compound powder.

Caption: Workflow for the electronic characterization of this compound.

Conclusion

This compound is a key component in the development of stable and efficient hybrid perovskite materials. While direct quantitative data on the electronic properties of the pure salt are limited, its role in modulating the electronic structure of perovskites is of significant research interest. The experimental protocols outlined in this guide provide a robust framework for the characterization of its conductivity, dielectric properties, and band gap. Further research into the fundamental electronic properties of this and other organic ammonium halides will be crucial for the rational design of next-generation optoelectronic materials.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Optical and electronic properties of hybrid organic-inorganic perovskite type [NH3-(CH2)3-COOH]2HgCl4 | E3S Web of Conferences [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. solids-solutions.com [solids-solutions.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. CN101324538A - Method for measuring electrical conductivity of powder materials and electrical conductivity measuring device applicable to the method - Google Patents [patents.google.com]

- 9. microtekindustries.com [microtekindustries.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Diffuse reflectance spectroscopy - Wikipedia [en.wikipedia.org]

The Bulwark of Stability: An In-depth Technical Guide to the Hydrophobic Properties of tert-Butylamine Hydrobromide in Perovskites

For Researchers, Scientists, and Drug Development Professionals

The intrinsic instability of perovskite materials, particularly their susceptibility to moisture-induced degradation, remains a critical hurdle in the path toward their widespread commercialization. This technical guide delves into the pivotal role of tert-Butylamine hydrobromide (t-BABr), a bulky alkylammonium halide, in imparting robust hydrophobic properties to perovskite films, thereby significantly enhancing their environmental stability and device longevity. Through the formation of low-dimensional perovskite structures, t-BABr creates a protective shield against humidity, a mechanism that is crucial for the development of durable and high-performance perovskite-based optoelectronic devices.

Quantitative Analysis of Hydrophobicity and Stability

The incorporation of this compound, or similar bulky organic cations, markedly enhances the hydrophobicity of perovskite films. This is quantitatively demonstrated by the increase in the water contact angle. A higher contact angle signifies a more hydrophobic surface, indicating a reduced tendency for water to spread across the surface and initiate degradation pathways.

| Additive Concentration | Water Contact Angle (°) | Stability Metric (e.g., % of initial PCE after 1000h in ambient air) | Reference Compound |

| Control (No Additive) | ~48° | < 20% | Tetrabutylammonium (TBA) |

| 1% TBA | ~66° | ~80% | Tetrabutylammonium (TBA) |

| 3% TBA | ~71° | > 80% | Tetrabutylammonium (TBA) |

| 5% TBA | ~72° | > 80% | Tetrabutylammonium (TBA) |

| 10% TBA | ~73° | > 80% | Tetrabutylammonium (TBA) |

| 30% TBA | ~69° | > 80% | Tetrabutylammonium (TBA) |

| PAI Treatment | 93.7° | Significantly Improved | Propylamine Hydroiodide (PAI)[1] |

Table 1: Comparative analysis of water contact angles and stability of perovskite films with and without bulky organic cation additives. Data for TBA is analogous to the expected behavior of t-BABr.[2]

The enhanced hydrophobicity directly translates to improved device stability. Perovskite solar cells incorporating these bulky amines exhibit significantly longer operational lifetimes under ambient conditions.

| Device Configuration | Initial Power Conversion Efficiency (PCE) | PCE after 1600 hours in N2 | Reference Compound |

| Control (CsPbI2.4Br0.6) | ~14% | < 80% of initial | Tetrabutylammonium Bromide (TBAB) |

| CsPbI2.4Br0.6 with TBAB | 15.21% | > 93% of initial | Tetrabutylammonium Bromide (TBAB)[3] |

Table 2: Performance and stability of perovskite solar cells with and without Tetrabutylammonium Bromide (TBAB) additive, a compound with similar properties to t-BABr.[3]

Experimental Protocols

The introduction of this compound into the perovskite structure can be achieved through various methods, most commonly via a post-treatment surface application or by direct incorporation into the precursor solution.

Post-Treatment Surface Modification

This method involves the application of a t-BABr solution onto a pre-formed 3D perovskite film.

Materials:

-

Pre-fabricated 3D perovskite film on a suitable substrate (e.g., FTO/glass)

-

This compound (t-BABr)

-

Anhydrous Isopropanol (IPA)